molecular formula C12H9ClN2O2 B2580204 4-chloro-6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile CAS No. 1598417-48-1

4-chloro-6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No.: B2580204
CAS No.: 1598417-48-1
M. Wt: 248.67
InChI Key: IVWONFJVETVKQM-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a heterocyclic compound featuring a quinoline core fused with a benzene ring. Key structural attributes include:

  • Chloro substituent at position 4 (electron-withdrawing, enhancing electrophilicity).
  • Methoxy group at position 6 (electron-donating, influencing solubility and steric interactions).
  • Methyl group at position 1 (steric hindrance modulator).
  • Nitrile moiety at position 3 (enhancing reactivity and binding affinity).

Properties

IUPAC Name

4-chloro-6-methoxy-1-methyl-2-oxoquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c1-15-10-4-3-7(17-2)5-8(10)11(13)9(6-14)12(15)16/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWONFJVETVKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C(=C(C1=O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1598417-48-1
Record name 4-chloro-6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-6-methoxy-2-methylquinoline with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.

    Oxidation Products: Quinoline N-oxides are typical products of oxidation reactions.

    Reduction Products: Dihydroquinoline derivatives are formed upon reduction.

Scientific Research Applications

4-chloro-6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

The quinoline core distinguishes the target compound from pyridine-based analogs (e.g., ). Pyridine derivatives lack this fused system, which may reduce rigidity and alter pharmacokinetic properties .

Substituent Analysis

A comparative overview of substituents and their positions is provided below:

Compound Name Core Structure Key Substituents Functional Groups Reference
Target Compound Quinoline 4-Cl, 6-OCH₃, 1-CH₃, 2-O Chloro, methoxy, methyl, oxo, nitrile -
6-(4-Methoxyphenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile Pyridine 4-CH₃, 6-(4-OCH₃-C₆H₄) Methyl, methoxyphenyl, oxo, nitrile
1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Pyridine 4-SCH₃, 6-Cl-C₆H₄, 1-benzyl Methylsulfanyl, chlorophenyl, nitrile
4-(Dimethylamino)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile Pyridine 4-N(CH₃)₂, 6-CH₃ Dimethylamino, methyl, oxo, nitrile
6-(4-Chlorophenyl)-2-(4-methoxyphenoxy)-4-(trifluoromethyl)nicotinonitrile Pyridine 2-O-C₆H₄-OCH₃, 4-CF₃, 6-Cl-C₆H₄ Trifluoromethyl, chlorophenyl, nitrile
Key Observations:

Electron-Donating vs. In contrast, analogs like ’s methylsulfanyl (electron-donating) or ’s trifluoromethyl (strongly electron-withdrawing) may exhibit divergent reactivity . ’s dimethylamino group introduces strong electron donation, which could destabilize electrophilic aromatic substitution compared to the target’s chloro-methoxy combination .

Steric and Solubility Effects :

  • The 1-methyl group in the target compound may reduce steric hindrance compared to bulkier substituents like ’s benzyl group, which could hinder binding to flat molecular targets .
  • The methoxy group in the target and ’s methoxyphenyl substituent enhance hydrophilicity, whereas ’s trifluoromethyl increases lipophilicity .

Biological Implications: Quinoline derivatives (e.g., the target) are historically associated with antimalarial activity, while pyridine analogs (e.g., –5) are explored for kinase inhibition or antimicrobial uses. However, biological data for these specific compounds are unavailable in the evidence.

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